molecular formula C10H14ClN3O2 B7970528 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride hydrate

2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride hydrate

Cat. No.: B7970528
M. Wt: 243.69 g/mol
InChI Key: AWWSUNZSFPJTND-UHFFFAOYSA-N
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Description

2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride hydrate is a chemical compound with the molecular formula C10H11N3O·HCl·H2O It is a derivative of oxadiazole, a five-membered heterocyclic compound containing oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides or esters, in the presence of a base like sodium hydroxide (NaOH) in a solvent like dimethyl sulfoxide (DMSO) at ambient temperature . The resulting oxadiazole intermediate is then reacted with an appropriate amine to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride hydrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane (DCM) or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce reduced heterocycles. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a wide range of derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, particularly in the following areas:

  • Anticancer Activity : Research indicates that oxadiazole derivatives can inhibit cancer cell proliferation. A study demonstrated that 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine showed significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.
  • Antiviral and Antibacterial Properties : The compound exhibits promising antiviral activity against specific viral strains and antibacterial properties against gram-positive and gram-negative bacteria. This has positioned it as a candidate for further development in antiviral drug formulations .

Material Science

The unique structural properties of 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine make it suitable for applications in material science:

  • High-Energy Materials : Its stability and energy density have led to investigations into its use in developing high-energy materials for military and aerospace applications. The compound's ability to form energetic ionic salts enhances its utility in these domains .

Industrial Chemistry

In industrial settings, this compound serves as a building block for synthesizing various pharmaceuticals and agrochemicals:

  • Synthesis of Pharmaceuticals : The oxadiazole framework is integral in designing new drugs due to its bioactive properties. It serves as a precursor in the synthesis of more complex pharmaceutical agents .

Case Studies

StudyFocusFindings
Anticancer ActivitySignificant cytotoxic effects on cancer cell lines; potential for drug development.
Antiviral PropertiesEffective against specific viral strains; promising for antiviral formulations.
Material ApplicationsPotential use in high-energy materials; stability under various conditions.

Mechanism of Action

The mechanism of action of 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride hydrate involves its interaction with specific molecular targets. The oxadiazole ring can interact with various enzymes or receptors, potentially inhibiting their activity or modulating their function. The phenyl group may also play a role in binding to hydrophobic pockets within proteins, enhancing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

    2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethylamine: Lacks the hydrochloride and hydrate components but shares the core structure.

    2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanol: Contains a hydroxyl group instead of an amine group.

    2-(3-Phenyl-1,2,4-oxadiazol-5-yl)acetic acid: Contains a carboxylic acid group instead of an amine group.

Uniqueness

2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride hydrate is unique due to its combination of the oxadiazole ring, phenyl group, and ethanamine moiety, along with the presence of hydrochloride and hydrate components. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications.

Biological Activity

2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride hydrate, commonly referred to as Imolamine, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Chemical Formula : C14H20N4O
  • Molecular Weight : 260.33 g/mol
  • CAS Number : 318-23-0

Imolamine exhibits its biological effects primarily through the modulation of various signaling pathways. It has been shown to interact with specific receptors and enzymes, leading to significant pharmacological outcomes.

  • Anticancer Activity : Studies indicate that compounds within the oxadiazole class can induce apoptosis in cancer cells by activating the p53 pathway and increasing caspase-3 activity. This results in enhanced cell death in cancerous cell lines such as MCF-7 and A549 .
  • Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains, particularly those classified under the ESKAPE pathogens. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Biological Activity Data

Activity Type Cell Line/Organism IC50 (µM) Mechanism
AnticancerMCF-715.63Induction of apoptosis via p53 activation
AntimicrobialESKAPE bacteria0.12 - 2.78Disruption of cell wall synthesis
HDAC InhibitionHepG28.2 - 12.1Inhibition of histone deacetylase activity

Case Studies

  • Anticancer Efficacy : A study published in MDPI demonstrated that derivatives of 1,2,4-oxadiazoles exhibited cytotoxic effects comparable to established chemotherapeutics like Tamoxifen . The study highlighted the potential for these compounds to serve as effective agents in cancer therapy.
  • Inhibition Studies : Research involving human carbonic anhydrases (hCA) showed that several oxadiazole derivatives selectively inhibited hCA IX and II at nanomolar concentrations, indicating their potential as therapeutic agents in cancer treatment .
  • Molecular Docking Studies : Molecular docking simulations revealed strong interactions between the oxadiazole derivatives and target receptors, suggesting a rational basis for their biological activities .

Properties

IUPAC Name

2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine;hydrate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O.ClH.H2O/c11-7-6-9-12-10(13-14-9)8-4-2-1-3-5-8;;/h1-5H,6-7,11H2;1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWWSUNZSFPJTND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CCN.O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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